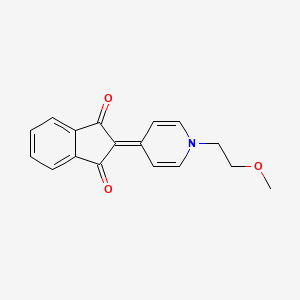
3-Octyne, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octyne, 2-methyl- is an organic compound with the molecular formula C₉H₁₆. It is a branched alkyne, characterized by a triple bond between the third and fourth carbon atoms in the chain, and a methyl group attached to the second carbon atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds, making it highly reactive in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Octyne, 2-methyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-hexyne and isopropyl bromide in the presence of a strong base like sodium amide (NaNH₂) can yield 3-Octyne, 2-methyl-. The reaction typically occurs under anhydrous conditions to prevent the base from reacting with water .
Industrial Production Methods
Industrial production of 3-Octyne, 2-methyl- often involves the catalytic dehydrohalogenation of suitable precursors. This method uses catalysts such as palladium or nickel complexes to facilitate the removal of halogen atoms from the precursor molecules, resulting in the formation of the desired alkyne .
Analyse Chemischer Reaktionen
Types of Reactions
3-Octyne, 2-methyl- undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen (H₂) across the triple bond to form alkanes.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form haloalkenes.
Oxidation: The reaction with oxidizing agents to form carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Typically uses a metal catalyst such as palladium on carbon (Pd/C) under atmospheric pressure.
Halogenation: Uses halogen gases like chlorine or bromine in an inert solvent such as carbon tetrachloride (CCl₄).
Hydrohalogenation: Uses hydrogen halides in a polar solvent like acetic acid.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed
Hydrogenation: Forms 2-methyl-3-octane.
Halogenation: Forms 2,3-dihalo-2-methyl-octane.
Hydrohalogenation: Forms 2-halo-3-methyl-octene.
Oxidation: Forms 2-methyl-3-octanone.
Wissenschaftliche Forschungsanwendungen
3-Octyne, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Octyne, 2-methyl- involves its reactivity due to the presence of the carbon-carbon triple bond. This triple bond can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyne: A linear alkyne with the triple bond between the first and second carbon atoms.
2-Octyne: A linear alkyne with the triple bond between the second and third carbon atoms.
3-Octyne: A linear alkyne with the triple bond between the third and fourth carbon atoms.
Uniqueness
3-Octyne, 2-methyl- is unique due to its branched structure and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its linear counterparts .
Eigenschaften
CAS-Nummer |
55402-15-8 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
2-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
VGZZDWCLCYQULT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


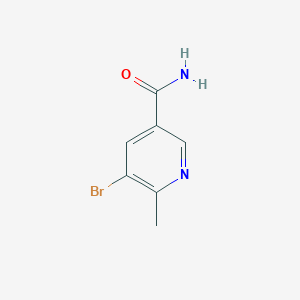



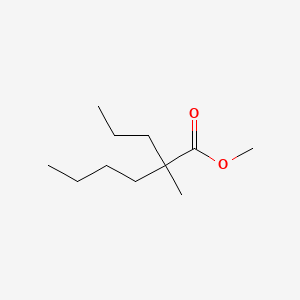

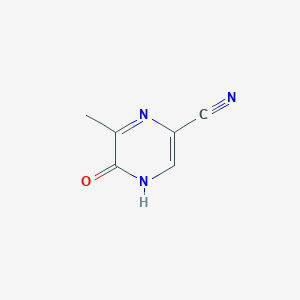
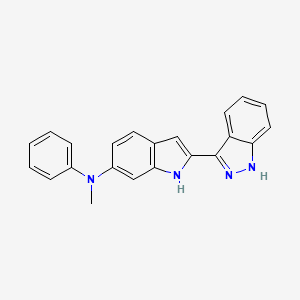
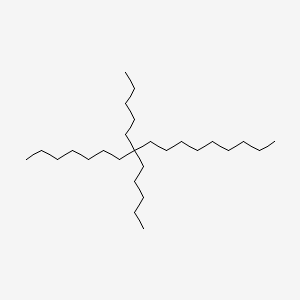


![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
